Cas no 1090922-05-6 (1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea)

1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea
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- Inchi: 1S/C10H9FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14)
- InChI Key: HVUSDBVZTWWOSY-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC=C1F)C(NCC#C)=O
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 266.2±40.0 °C at 760 mmHg
- Flash Point: 114.8±27.3 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B436895-50mg |
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
TRC | B436895-10mg |
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 10mg |
$ 65.00 | 2022-06-07 | ||
TRC | B436895-5mg |
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-52828-0.1g |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 95.0% | 0.1g |
$55.0 | 2025-02-20 | |
Enamine | EN300-52828-5.0g |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 95.0% | 5.0g |
$465.0 | 2025-02-20 | |
Biosynth | QTB92205-250 mg |
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 250MG |
$417.50 | 2023-01-02 | ||
Aaron | AR019XFJ-100mg |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 95% | 100mg |
$101.00 | 2025-03-29 | |
Aaron | AR019XFJ-250mg |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 95% | 250mg |
$134.00 | 2025-02-08 | |
Aaron | AR019XFJ-5g |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 95% | 5g |
$665.00 | 2025-03-29 | |
A2B Chem LLC | AV41747-10g |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea |
1090922-05-6 | 95% | 10g |
$760.00 | 2024-04-20 |
1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea
Professional Introduction to Compound with CAS No. 1090922-05-6 and Product Name: 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea
The compound with CAS No. 1090922-05-6 and the product name 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular biology research. The presence of both a fluorophenyl group and a propargyl moiety in its molecular structure imparts distinct chemical properties that make it a versatile scaffold for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds, owing to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The fluorophenyl substituent in this compound is particularly noteworthy, as fluorine atoms are known to influence the electronic distribution and lipophilicity of molecules, thereby modulating their biological activity. This feature has been extensively studied in the context of developing kinase inhibitors, antiviral agents, and anticancer drugs.
The propargyl group, on the other hand, introduces a reactive alkyne moiety that can participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. This reactivity makes 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea a valuable intermediate in medicinal chemistry, enabling the construction of more intricate drug candidates with tailored biological properties.
Recent studies have highlighted the importance of urea-based scaffolds in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, thereby enhancing binding affinity. The urea functional group in 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea contributes to its potential as a pharmacophore in the development of small-molecule drugs. Researchers have demonstrated that urea derivatives can exhibit potent activity against various enzymes and receptors, making them attractive candidates for therapeutic intervention.
One of the most compelling aspects of this compound is its potential application in the development of next-generation anticancer agents. Cancer research has increasingly focused on targeting specific molecular pathways that drive tumor growth and progression. The combination of a fluorophenyl group and a propargyl moiety suggests that 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea may interact with key enzymes or receptors involved in cancer biology. Preliminary computational studies have indicated that this compound exhibits favorable binding interactions with certain kinases, which are critical targets in oncology.
In addition to its anticancer potential, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its utility as a scaffold for developing antiviral drugs. The unique structural features of 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea allow it to mimic natural substrates or inhibitors of viral enzymes, thereby disrupting viral replication cycles. This approach has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral agents is crucial.
The synthesis of 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea involves multi-step organic reactions that highlight the compound's synthetic versatility. The introduction of the fluorophenyl group typically requires fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the propargyl moiety can be achieved through propargylation reactions or Sonogashira couplings. These synthetic strategies underscore the compound's adaptability as a building block for more complex drug molecules.
From a mechanistic standpoint, the dual functionality of this compound—comprising both electron-withdrawing and electron-donating groups—imparts specific electronic properties that influence its reactivity and biological activity. The fluorophenyl group exerts an electron-withdrawing effect through resonance and inductive mechanisms, while the alkyne functionality can participate in π-stacking interactions with biological targets. These features collectively contribute to the compound's potential as a lead molecule in drug discovery.
Recent advances in computational chemistry have further enhanced our understanding of how 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea interacts with biological targets at the molecular level. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes such as kinases and proteases with high affinity. Additionally, quantum mechanical calculations have provided insights into the electronic structure and energetics of these interactions, which are essential for optimizing drug design strategies.
The pharmaceutical industry continues to leverage cutting-edge technologies to accelerate drug development pipelines. High-throughput screening (HTS) methods have been employed to rapidly assess the biological activity of compounds like 1-(2-fluorophenyl)-3-(prop-2-yn-1-y)urea, enabling researchers to identify promising candidates for further optimization. Furthermore, biocatalytic approaches have been explored to improve synthetic efficiency and scalability.
In conclusion,1-(2-fluorophenyl)-3-(proparglyl)urea (CAS No. 1090922- 056) stands out as a versatile and promising compound with significant implications for pharmaceutical research and development。 Its unique structural features, including both fluoroaromatic and propargylic functionalities, make it an ideal candidate for designing novel therapeutic agents targeting various diseases。 As research progresses, further exploration into its biological activities and synthetic applications will undoubtedly expand its utility, contributing to advancements across multiple therapeutic domains。
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